Dihydrotetrabenazine - 862377-29-5

Dihydrotetrabenazine

Catalog Number: EVT-1487128
CAS Number: 862377-29-5
Molecular Formula: C₁₉H₂₉NO₃
Molecular Weight: 319.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydrotetrabenazine is a benzo[a]quinolizine derivative obtained from the reduction of Tetrabenazine [, , ]. It serves as a potent and selective ligand for the Vesicular Monoamine Transporter 2 (VMAT2) [, , , , ], a protein responsible for packaging monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, into synaptic vesicles for release [, , , , ]. Dihydrotetrabenazine exists as two enantiomers, (+)-α-Dihydrotetrabenazine and (-)-α-Dihydrotetrabenazine, with the (+)-isomer exhibiting significantly higher affinity for VMAT2 []. This makes it a valuable tool for investigating monoaminergic systems in both in vitro and in vivo studies.

Synthesis Analysis

The synthesis of Dihydrotetrabenazine typically involves the reduction of Tetrabenazine using sodium borohydride (NaBH4) [, ]. This reduction yields two stereoisomers, α-dihydrotetrabenazine and β-dihydrotetrabenazine [, ]. The enantiomers of α-dihydrotetrabenazine can be separated using chiral high-performance liquid chromatography [, ]. Alternative methods using borane or borane complexes under low temperatures offer improved three-dimensional selectivity and chemical yield []. The synthesis of deuterated forms, such as deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine, are used in pharmacokinetic and pharmacodynamic studies [].

Molecular Structure Analysis

Dihydrotetrabenazine undergoes oxidation under Swern conditions, reverting back to Tetrabenazine []. It can also be radiolabeled with tritium ([3H]Dihydrotetrabenazine) or carbon-11 ((+)-α-[11C]dihydrotetrabenazine) for use in binding assays and PET imaging studies respectively [, , , , , , , ]. Additionally, Dihydrotetrabenazine can be modified to produce derivatives, such as 10-11C-Dihydrotetrabenazine, for investigating specific aspects of VMAT2 function [].

Mechanism of Action

Dihydrotetrabenazine acts by binding to VMAT2, a protein located on the membrane of synaptic vesicles [, , , , , ]. By binding to VMAT2, Dihydrotetrabenazine inhibits the uptake of monoamines, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles [, , , , , , ]. This inhibition leads to a depletion of monoamines in the synaptic cleft, affecting neurotransmission [, , , , ]. The (+)-α-Dihydrotetrabenazine enantiomer exhibits a higher affinity for VMAT2 than the (-)-enantiomer, resulting in a more potent inhibitory effect [, ].

Physical and Chemical Properties Analysis

Dihydrotetrabenazine is a lipophilic molecule that readily crosses the blood-brain barrier []. Its ability to penetrate the central nervous system contributes to its effectiveness in binding to VMAT2 within the brain. The stability of Dihydrotetrabenazine binding in brain homogenates has been observed for several hours [, ].

Applications
  • In Vitro Binding Assays: [3H]Dihydrotetrabenazine serves as a valuable tool for studying the density and properties of VMAT2 in various tissues [, , , , , , , ]. These assays provide insights into the regulation of VMAT2 under different conditions, including long-term stimulation [].
  • Positron Emission Tomography (PET) Imaging: Radiolabeled Dihydrotetrabenazine, primarily (+)-α-[11C]dihydrotetrabenazine, allows for the non-invasive visualization and quantification of VMAT2 density in the living brain [, , , , , , , ]. This application is particularly useful for investigating neurodegenerative diseases, such as Parkinson’s disease, Huntington’s disease, multiple system atrophy, and dementia with Lewy bodies [, , , , ]. Additionally, it is used to assess changes in monoaminergic terminals in conditions such as REM sleep behavior disorder and severe chronic alcoholism [, ].
  • Pharmacokinetic and Pharmacodynamic Studies: Deuterated forms of Dihydrotetrabenazine, like deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine, enable researchers to study the metabolism and effects of Dihydrotetrabenazine in vivo []. These studies are crucial for understanding the drug's disposition and potential long-term effects.
Future Directions
  • Developing Novel VMAT2 Ligands: Research into creating new Dihydrotetrabenazine derivatives with improved properties, such as higher selectivity, enhanced brain penetration, and prolonged half-lives, will continue [].
  • Investigating VMAT2 in Other Diseases: The role of VMAT2 in various neurological and psychiatric disorders remains an area of active exploration [, ]. Studying VMAT2 with Dihydrotetrabenazine may provide insights into the pathogenesis of these conditions.
  • Understanding VMAT2 Regulation: Further research is needed to understand how VMAT2 expression and function are regulated under normal and pathological conditions []. This knowledge could lead to the development of new therapeutic strategies targeting VMAT2.

Tetrabenazine

Compound Description: Tetrabenazine (1,3,4,6,7,11b-hexahydro-3-isobutyl-9,10-dimethoxy-2H-benzo[a]quinolizin-2-one) is a drug primarily used to manage hyperkinetic movement disorders such as Huntington's chorea and tardive dyskinesia. [, , ] It acts as a presynaptic dopamine depletor. []

Relevance: Tetrabenazine is the parent compound of Dihydrotetrabenazine. Dihydrotetrabenazine is a metabolite of Tetrabenazine, formed through reduction, and exhibits a similar pharmacological profile, acting on vesicular monoamine transporters. [, , ]

α-Dihydrotetrabenazine

Compound Description: α-Dihydrotetrabenazine is a metabolite of Tetrabenazine. The (+)-enantiomer of α-Dihydrotetrabenazine exhibits a high affinity for the vesicular monoamine transporter 2 (VMAT2), while the (-)-enantiomer shows significantly less activity. [, , ]

Relevance: α-Dihydrotetrabenazine is a key active metabolite of both Tetrabenazine and Dihydrotetrabenazine. The (+)-enantiomer is crucial for the pharmacological activity of these drugs, specifically their interaction with VMAT2. [, , ] This compound showcases the importance of stereochemistry in the activity of Dihydrotetrabenazine and its analogs.

β-Dihydrotetrabenazine

Compound Description: β-Dihydrotetrabenazine is another metabolite of Tetrabenazine, alongside α-Dihydrotetrabenazine. [, ]

Relevance: β-Dihydrotetrabenazine is formed through the same metabolic pathway as Dihydrotetrabenazine, highlighting the multiple potential reduction products of Tetrabenazine. [, ]

α-9-O-Desmethyldihydrotetrabenazine

Compound Description: α-9-O-Desmethyldihydrotetrabenazine is a derivative of Dihydrotetrabenazine, lacking a methyl group on the 9-oxygen. [, ]

Relevance: This compound was instrumental in determining the absolute configuration of (+)-α-Dihydrotetrabenazine, which is the active enantiomer for VMAT2 binding. Using X-ray crystallography, the (-)-enantiomer of α-9-O-Desmethyldihydrotetrabenazine was resolved, allowing for the assignment of the active configuration of (+)-α-Dihydrotetrabenazine as 2R, 3R, 11bR. [, ]

Reserpine

Compound Description: Reserpine is an antihypertensive and antipsychotic drug that acts as a vesicular monoamine transporter inhibitor. [, ]

Relevance: Reserpine, like Dihydrotetrabenazine, targets vesicular monoamine transporters, but it exhibits different binding characteristics. Studies utilizing Reserpine alongside Dihydrotetrabenazine binding assays contributed to understanding the complex binding behavior of monoamine transporters. [, ]

10-O-Desmethyl-dihydrotetrabenazine

Compound Description: 10-O-Desmethyl-dihydrotetrabenazine is a precursor used in the synthesis of 10-11C-Dihydrotetrabenazine, a potential PET radiotracer for VMAT2. []

Relevance: This compound is structurally very similar to Dihydrotetrabenazine, differing only in the lack of a methyl group at the 10-oxygen, and serves as a precursor for radiolabeling. [] It showcases the potential for modifying the Dihydrotetrabenazine structure for PET imaging applications.

10-11C-Dihydrotetrabenazine (10-11C-DTBZ)

Compound Description: 10-11C-Dihydrotetrabenazine is a carbon-11 radiolabeled derivative of Dihydrotetrabenazine designed for positron emission tomography (PET). Studies show promising results for imaging VMAT2 in vivo. []

Relevance: 10-11C-Dihydrotetrabenazine is a radiolabeled analog of Dihydrotetrabenazine, emphasizing the application of structural analogs for developing novel imaging agents targeting the same biological target. []

9-Fluoropropyl Dihydrotetrabenazine

Compound Description: 9-Fluoropropyl Dihydrotetrabenazine is a fluorinated analog of Dihydrotetrabenazine that has been investigated as a potential PET imaging agent for VMAT2. []

Relevance: This compound exemplifies efforts to develop fluorine-18 labeled Dihydrotetrabenazine analogs for PET imaging, aiming to improve upon the properties of the parent compound. []

Properties

CAS Number

862377-29-5

Product Name

Dihydrotetrabenazine

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C₁₉H₂₉NO₃

Molecular Weight

319.44

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.